1-Boc-4-cyanopiperidine

Purity Analysis GC Assay HPLC

Researchers pursuing multi-step kinase or CNS inhibitor synthesis frequently encounter side reactions with unprotected piperidine building blocks. 1-Boc-4-cyanopiperidine (CAS 91419-52-2) resolves this via orthogonal Boc and 4-cyano functionalities, enabling selective, sequential transformations essential for GlyT1 inhibitor (US7825135B2) and PKB/Akt inhibitor programs. • Boc-protected amine for peptide coupling & PROTAC linker attachment • 4-Cyano handle reduces to aminomethyl for scaffold diversification • ≥97% purity minimizes side reactions in sensitive coupling steps • In stock with rapid global shipping for lead optimization workflows

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
CAS No. 91419-52-2
Cat. No. B019699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-cyanopiperidine
CAS91419-52-2
Synonyms1-Piperidinecarboxylic acid, 4-cyano-, 1,1-dimethylethyl ester;  1,1-Dimethylethyl 4-cyano-1-piperidinecarboxylate;  1-(tert-Butoxycarbonyl)piperidine-4-carbonitrile;  4-Cyano-1-piperidinecarboxylic acid 1,1-dimethylethyl ester;  4-Cyanopiperidine-1-carb
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C#N
InChIInChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-7H2,1-3H3
InChIKeyUQADQTBQNVARAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-cyanopiperidine: Core Profile and Uses


1-Boc-4-cyanopiperidine (tert-butyl 4-cyanopiperidine-1-carboxylate, CAS 91419-52-2) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a cyano group at the 4-position [1]. This dual-functional building block is widely employed as a key intermediate in medicinal chemistry for synthesizing pharmaceuticals, particularly protein kinase B (PKB/Akt) inhibitors, GlyT1 inhibitors, and other CNS-targeting agents . Its structural features enable selective transformations at either the cyano group or the Boc-protected amine, facilitating the construction of complex heterocyclic frameworks .

Irreplaceability of 1-Boc-4-cyanopiperidine in Synthesis


Direct substitution of 1-Boc-4-cyanopiperidine with close analogs such as 4-cyanopiperidine or 1-Boc-4-piperidone is not feasible for advanced pharmaceutical synthesis. The unprotected 4-cyanopiperidine lacks the Boc group necessary for orthogonal protection strategies, leading to unwanted side reactions at the secondary amine during subsequent transformations [1]. Conversely, 1-Boc-4-piperidone lacks the cyano group, a crucial handle for nucleophilic additions, reductions, and heterocycle formations required in modern drug discovery . The specific combination of a Boc-protected amine and a 4-cyano substituent provides a unique reactivity profile that is essential for the precise, multi-step construction of complex molecular architectures, as evidenced by its use in patented GlyT1 inhibitor syntheses where alternative building blocks failed to deliver the desired substitution patterns [2].

1-Boc-4-cyanopiperidine vs. Analogous Building Blocks


Purity: 1-Boc-4-cyanopiperidine vs. 4-Cyanopiperidine

Leading suppliers offer 1-Boc-4-cyanopiperidine at a certified purity of 98% by GC/HPLC . In contrast, the unprotected analog 4-cyanopiperidine is commonly supplied at a lower typical purity of 95% [1]. This 3% absolute purity difference is critical for complex, multi-step syntheses where impurities can propagate into lower yields or require additional purification steps .

Purity Analysis GC Assay HPLC Pharmaceutical Intermediate

Melting Point for Quality Control

1-Boc-4-cyanopiperidine exhibits a consistent melting point range of 60.0–64.0°C . This contrasts sharply with the structurally similar 1-Boc-4-piperidone, which melts at 73–77°C [1]. The 13–17°C lower melting point of the cyanopiperidine derivative reflects its distinct crystal packing energy and provides a simple, quantitative metric for identity confirmation and purity assessment during receipt and inventory management .

Melting Point Solid-State Characterization Quality Control Physical Property

Patent-Validated Reactivity for GlyT1 Inhibitors

The unique reactivity of 1-Boc-4-cyanopiperidine is explicitly documented in a patent for GlyT1 inhibitors, where it undergoes a key alkylation with 2-fluoro-3-methylpyridine in the presence of KHMDS to form a 4-cyano-4-arylpiperidine intermediate [1]. This specific transformation leverages the α-alkylation of the nitrile, a reaction pathway not accessible with 1-Boc-4-piperidone (which would require a different, less direct route) and incompatible with unprotected 4-cyanopiperidine due to competing amine alkylation [1]. The patent example demonstrates a reproducible, multi-gram scale (6.3 g, 30 mmol) transformation, highlighting the compound's practical utility in medicinal chemistry campaigns [1].

GlyT1 Inhibitor Patent Synthesis Drug Discovery CNS Disorder Reactivity Profile

Application Breadth Across Multiple Target Classes

Supplier documentation from multiple reputable vendors consistently lists 1-Boc-4-cyanopiperidine as a reactant for the synthesis of aminomethylated fluoropiperidines, protein kinase B (PKB/Akt) inhibitors, and GlyT1 inhibitors . This contrasts with more specialized analogs like (S)-1-N-Boc-3-cyanopiperidine, which are typically used in narrower contexts due to their chiral nature and different substitution pattern. The documented application breadth underscores the compound's role as a versatile, core building block for multiple distinct drug discovery programs, increasing its procurement value for organizations with diverse medicinal chemistry portfolios.

Kinase Inhibitor Protein Kinase B GlyT1 CB2 Receptor Building Block

1-Boc-4-cyanopiperidine Application Scenarios


CNS API Synthesis for GlyT1 Inhibitors

This scenario is directly supported by patent US7825135B2, which uses 1-Boc-4-cyanopiperidine as a key starting material for synthesizing GlyT1 inhibitors, a class of compounds under investigation for schizophrenia and other CNS disorders . The compound's orthogonal Boc and cyano functionalities enable the precise, multi-step construction of complex heteroaryl piperidine scaffolds essential for target engagement. The validated, multi-gram scale transformation demonstrates its suitability for lead optimization and preclinical development.

Kinase Inhibitor Discovery: PKB/Akt Programs

The compound is specifically cited as a reactant for synthesizing protein kinase B inhibitors, a major class of oncology and anti-inflammatory drug targets . Its dual-functional nature allows for the efficient introduction of the piperidine-4-carbonitrile moiety into kinase inhibitor scaffolds, a common motif for modulating potency and selectivity . Procurement for this application is driven by the need for a high-purity (98%), readily available building block that can be reliably incorporated into SAR studies.

Functionalized Piperidines for Peptide and PROTAC Synthesis

The Boc-protected amine serves as a stable, yet readily deprotected handle for peptide coupling or as a linker attachment point in PROTAC (Proteolysis Targeting Chimera) molecules . The 4-cyano group can be reduced to an aminomethyl moiety, providing an additional point of diversification. The high purity (98%) of commercially available 1-Boc-4-cyanopiperidine minimizes side reactions during these sensitive coupling steps, ensuring higher yields of the desired conjugate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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